molecular formula C19H20ClN5O2S B11334029 3-chloro-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

3-chloro-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11334029
M. Wt: 417.9 g/mol
InChI Key: WNIUJDBQEREIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated benzene ring, a sulfonamide group, and a dimethylamino-substituted pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Moiety: The dimethylamino-substituted pyrimidine is synthesized through a series of reactions starting from basic pyrimidine precursors.

    Amination Reaction: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenylbenzene-1-sulfonamide.

    Chlorination: The final step involves the chlorination of the benzene ring to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.

    Coupling Reactions: The presence of the amino and pyrimidine groups allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the pyrimidine moiety can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE
  • 3-BROMO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE
  • 3-CHLORO-N-(4-{[6-(METHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, while the sulfonamide group provides a strong binding affinity to enzymes.

Properties

Molecular Formula

C19H20ClN5O2S

Molecular Weight

417.9 g/mol

IUPAC Name

3-chloro-N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C19H20ClN5O2S/c1-13-21-18(12-19(22-13)25(2)3)23-15-7-9-16(10-8-15)24-28(26,27)17-6-4-5-14(20)11-17/h4-12,24H,1-3H3,(H,21,22,23)

InChI Key

WNIUJDBQEREIDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.